

# What is the chemical structure of Levofloxacin q-acid

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Levofloxacin q-acid

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## An In-Depth Technical Guide to Levofloxacin Q-Acid


For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Levofloxacin q-acid**, a key intermediate in the synthesis of the broad-spectrum fluoroquinolone antibiotic, Levofloxacin. This document details its chemical structure, physicochemical properties, synthesis protocols, and analytical methodologies, serving as a critical resource for professionals in drug development and chemical research.

### Chemical Identity and Structure

**Levofloxacin q-acid**, also known by several synonyms including Levofloxacin Carboxylic Acid and designated as Levofloxacin Related Compound B in pharmacopeial standards, is the core tricyclic carboxylic acid structure that precedes the final condensation step in the manufacturing of Levofloxacin.

The chemical structure is defined as (S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid.[1][2][3][4]

Chemical Structure of Levofloxacin q-acid A 2D representation of the molecular structure of **Levofloxacin q-acid**.

## Structural and Chemical Identifiers

The fundamental properties and identifiers of **Levofloxacin q-acid** are summarized in the table below for quick reference.

| Identifier        | Value  | Reference(s) |
|-------------------|--|--------------|
| IUPAC Name        | (2S)-6,7-difluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.0 <sup>5,13</sup> ]trideca-5(13),6,8,11-tetraene-11-carboxylic acid  | [1]          |
| Synonyms          | Levofloxacin Q-Acid,<br>Levofloxacin Carboxylic Acid,<br>(S)-(-)-9,10-Difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylic acid,<br>Levofloxacin Related<br>Compound B |              |
| CAS Number        | 100986-89-8  |              |
| Molecular Formula | C <sub>13</sub> H <sub>9</sub> F <sub>2</sub> NO <sub>4</sub>  |              |
| Molecular Weight  | 281.21 g/mol   |              |
| InChI Key         | NVKWWNNJFKZNJO-YFKPBYRVSA-N  |              |
| Canonical SMILES  | C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2F)F)C(=O)O   |              |

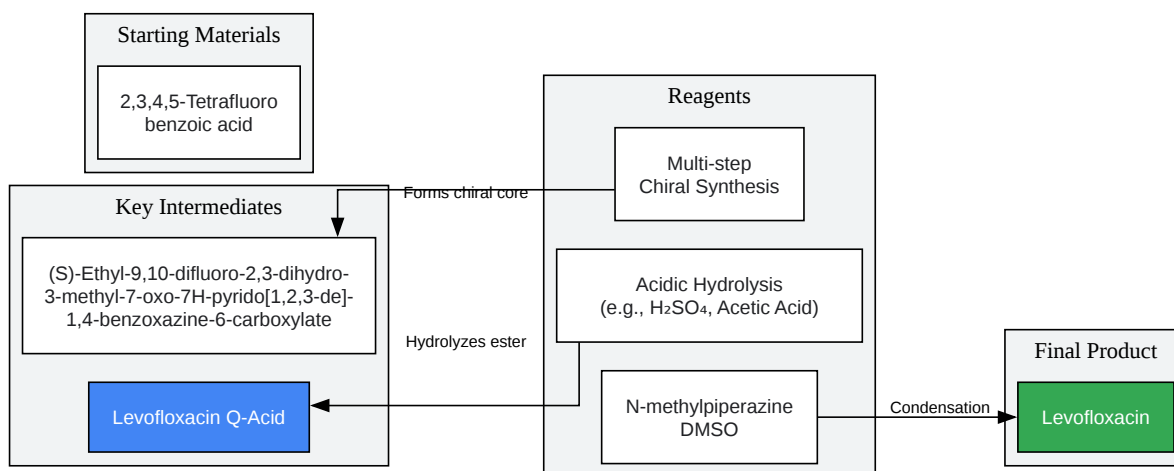
## Physicochemical and Pharmacopoeial Data

**Levofloxacin q-acid** is a stable, crystalline solid. It is commercially available as a pharmaceutical primary standard for use in quality tests and assays as specified in the United States Pharmacopeia (USP).

| Property         | Value   | Reference(s) |
|------------------|---|--------------|
| Appearance       | White to light yellow powder/crystal          |              |
| Melting Point    | >300 °C                                       |              |
| Solubility       | Slightly soluble in Dimethyl Sulfoxide (DMSO) |              |
| Optical Activity | $[\alpha]^{20}_D = -64^\circ$ (c=1% in DMSO)  |              |
| Purity (Typical) | >98.0% (by HPLC)                              |              |

## Role in Levofloxacin Synthesis

**Levofloxacin q-acid** is the penultimate intermediate in the most common synthetic routes for Levofloxacin. The overall process involves building the chiral tricyclic core, followed by a nucleophilic aromatic substitution reaction where the fluorine atom at the C-10 position of the q-acid is displaced by N-methylpiperazine to yield the final active pharmaceutical ingredient (API).



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**Caption:** Synthetic workflow for Levofloxacin highlighting the q-acid intermediate.

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of **Levofloxacin q-acid**.

### Synthesis of Levofloxacin Q-Acid

This protocol is based on the acidic hydrolysis of the ethyl ester precursor.

Materials:

- (S)-Ethyl-9,10-difluoro-2,3-dihydro-3-methyl-7-oxo-7H-pyrido[1,2,3-de]-1,4-benzoxazine-6-carboxylate (ester precursor)
- Glacial Acetic Acid

- Concentrated Sulfuric Acid ( $\text{H}_2\text{SO}_4$ )
- Deionized Water
- Reaction vessel with reflux condenser and magnetic stirrer
- Heating mantle
- Filtration apparatus (Büchner funnel)

#### Procedure:

- **Reaction Setup:** In a suitable reaction vessel, charge the starting ester precursor.
- **Solvent Addition:** Add glacial acetic acid followed by deionized water at room temperature with continuous stirring to form a slurry.
- **Acidification:** Slowly add concentrated sulfuric acid dropwise to the mixture. An exothermic reaction may be observed; maintain control over the temperature with an ice bath if necessary.
- **Reflux:** Once the addition of sulfuric acid is complete, heat the reaction mixture to reflux (approximately 100-110 °C).
- **Reaction Monitoring:** Maintain the reflux for approximately 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
- **Crystallization and Isolation:** Upon completion, cool the reaction mixture to room temperature. The product, **Levofloxacin q-acid**, will precipitate out of the solution.
- **Filtration:** Filter the solid product using a Büchner funnel.
- **Washing:** Wash the filter cake thoroughly with deionized water to remove residual acids.
- **Drying:** Dry the purified solid product in a vacuum oven at 70-80 °C to a constant weight.

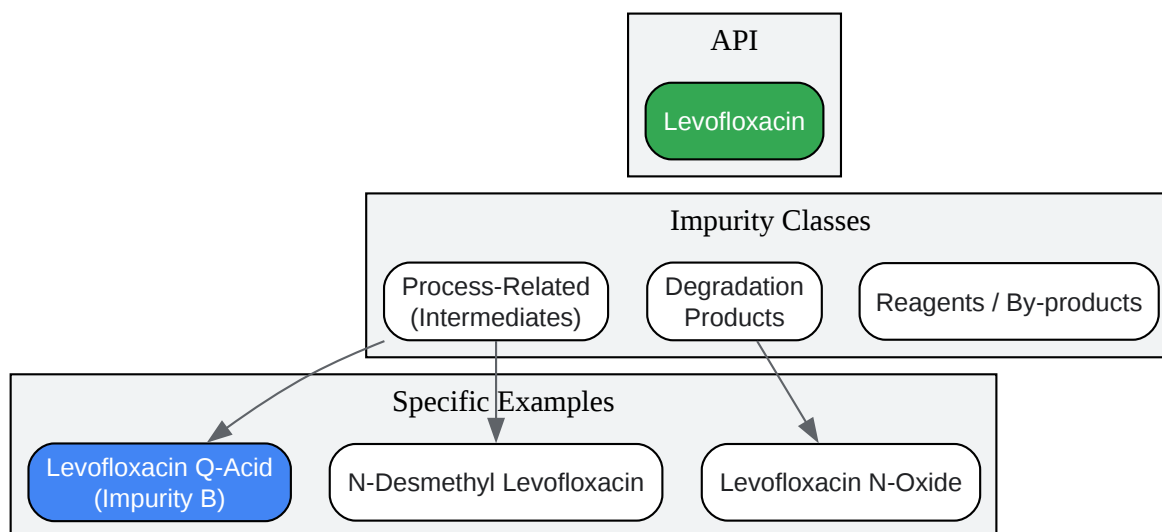
## HPLC Analysis of Levofloxacin Q-Acid

This stability-indicating HPLC method is suitable for quantifying **Levofloxacin q-acid** (Impurity B) in the presence of Levofloxacin and other related substances.

| Parameter            | Specification  |
|----------------------|--|
| Instrument           | High-Performance Liquid Chromatography system with UV or PDA detector  |
| Column               | Cosmosil C18 (250 mm x 4.6 mm, 5 µm particle size) or equivalent L1 packing  |
| Mobile Phase         | Isocratic elution with a mixture of aqueous buffer and methanol (e.g., 68:32 v/v). The buffer can be an ammonium acetate/cupric sulfate/L-isoleucine solution as per USP monograph, or a phosphate buffer. |
| Flow Rate            | 0.7 - 1.0 mL/min   |
| Column Temperature   | 40 - 45 °C   |
| Detection Wavelength | 340 nm   |
| Injection Volume     | 25 µL  |
| Diluent              | Mobile Phase or a mixture of Acetonitrile and Water  |
| Expected Retention   | Levofloxacin q-acid (Impurity B) will have a distinct retention time, well-resolved from the main Levofloxacin peak (Resolution > 5.0).  |

## Relationship to Other Levofloxacin Impurities

**Levofloxacin q-acid** is classified as a process impurity, specifically a synthetic intermediate. Understanding its relationship to other potential impurities (degradation products, other intermediates) is crucial for developing robust analytical methods and ensuring the quality of the final drug substance.



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**Caption:** Logical relationship of Levofloxacin and its associated impurities.

## Spectroscopic Data

While detailed, authenticated spectroscopic data (NMR, MS) for **Levofloxacin q-acid** is not widely available in the public domain, reference standard suppliers provide this data in their Certificates of Analysis to confirm structure and purity. For reference, the mass spectrometry and FTIR data for the final product, Levofloxacin, are presented below. Researchers can expect related, but distinct, spectral features for the q-acid intermediate, notably the absence of signals corresponding to the N-methyl piperazine moiety and the presence of characteristic signals for the difluoro-substituted aromatic ring.

## Mass Spectrometry (MS) of Levofloxacin

Electrospray ionization (ESI) in positive mode is commonly used.

- $[M+H]^+$  for Levofloxacin:  $m/z$  362.2
- Primary Fragment: A characteristic fragment is observed at  $m/z$  318.2, corresponding to the loss of carbon dioxide ( $[M+H-CO_2]^+$ ) from the carboxylic acid group.

## Fourier-Transform Infrared (FTIR) Spectroscopy of Levofloxacin

The FTIR spectrum of Levofloxacin shows characteristic absorption bands:

- $\sim 3270\text{ cm}^{-1}$ : N-H stretching vibrations.
- $\sim 2940\text{ cm}^{-1}$ : C-H stretching of aliphatic groups.
- $\sim 1730\text{ cm}^{-1}$ : Strong C=O stretching of the carboxylic acid group.
- $\sim 1620\text{ cm}^{-1}$ : C=O stretching of the ketone group on the quinolone ring.
- $\sim 1300\text{-}1200\text{ cm}^{-1}$ : C-F stretching vibrations.

For **Levofloxacin q-acid**, similar C=O and C-F stretches would be expected, but the N-H stretching region would differ due to the absence of the piperazine ring.

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- To cite this document: BenchChem. [What is the chemical structure of Levofloxacin q-acid]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b193970#what-is-the-chemical-structure-of-levofloxacin-q-acid\]](https://www.benchchem.com/product/b193970#what-is-the-chemical-structure-of-levofloxacin-q-acid)



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